3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Descripción
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O.ClH/c1-23-12-4-2-3-11(9-12)22-15-13(19-20-22)14(17-10-18-15)21-7-5-16-6-8-21;/h2-4,9-10,16H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYTBJBBXCGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of 3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a crucial post-translational modification in proteins that regulate gene expression.
Mode of Action
The compound interacts with LSD1 and inhibits its activity. LSD1 demethylates mono- and di-methylated lysine 4 (K4) of histone H3, key marks for epigenetic transcriptional activation. By inhibiting LSD1, this compound prevents the demethylation process, leading to changes in gene expression.
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in many cellular processes, including chromatin remodeling, cell cycle progression, and differentiation. Therefore, the inhibition of LSD1 can lead to changes in these processes, potentially leading to the suppression of cancer proliferation and migration.
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes in cellular activities. For instance, it has been reported that when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed.
Actividad Biológica
3-(3-Methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 483.4 g/mol. The structure features a triazole ring and piperazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H27ClN6O |
| Molecular Weight | 483.4 g/mol |
| CAS Number | 920184-68-5 |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of 3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride have been explored in several studies.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
- IC50 Values : The compound showed an IC50 value of approximately against HMEC-1 cells, indicating potent activity compared to parent compounds which had higher IC50 values (41 μM) .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the triazole ring enhances protease resistance and may facilitate interactions with target proteins involved in cancer progression .
Case Studies
Several case studies have investigated the biological effects of similar compounds derived from the triazole-pyrimidine scaffold:
- Study on VEGF Inhibition :
- Antimicrobial Activity :
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth.
- Mechanism : The compound is believed to act as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis and tumor progression. In vitro assays have demonstrated that it can effectively reduce cell migration and proliferation in breast cancer cell lines such as MDA-MB-231 and MDA-MB-436 by inactivating the VEGFR signaling pathway .
Neurological Applications
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Research has indicated that similar compounds can exhibit anxiolytic and antidepressant effects.
- Case Study : A study involving animal models demonstrated that derivatives with piperazine structures could significantly reduce anxiety-like behaviors, suggesting a mechanism involving serotonin receptor modulation .
Antimicrobial Properties
Emerging studies have reported antimicrobial activity for triazole derivatives. The unique structure of 3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride may contribute to its efficacy against various bacterial strains.
- Research Findings : In vitro tests have shown that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .
Data Table: Summary of Research Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | VEGFR inhibition | Reduces proliferation in breast cancer cells |
| Neurological Applications | Serotonin receptor modulation | Decreases anxiety-like behaviors in models |
| Antimicrobial Properties | Bactericidal action | Effective against multiple bacterial strains |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and physicochemical profiles of triazolopyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects :
- Molecular Weight : The target compound (~375 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike bulkier derivatives like ticagrelor .
Métodos De Preparación
Chlorination of the 7-Hydroxy Group
The 7-hydroxy group of the triazolo[4,5-d]pyrimidine intermediate is converted to a chloro derivative to enable nucleophilic substitution. Thionyl chloride (SOCl₂) in chloroform, catalyzed by N,N-dimethylformamide (DMF), is employed under reflux (50–55°C) for 2–3 hours. This generates 3-(3-methoxyphenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine, a critical intermediate for piperazine incorporation.
Piperazine Displacement
The chloro intermediate undergoes nucleophilic aromatic substitution with piperazine in anhydrous ethanol or dichloromethane. As reported in ACS Medicinal Chemistry Letters, reactions are conducted under nitrogen at 60–80°C for 12–16 hours, using triethylamine (TEA) to scavenge HCl. Excess piperazine (2–3 equivalents) ensures complete displacement, yielding 3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine. Purification via column chromatography (ethyl acetate/petroleum ether) achieves >95% purity.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas or 4M HCl in dioxane. Patent WO2006109323A1 details dissolving the free base in ethanol, followed by dropwise addition of HCl-isopropanol at 0–5°C. The precipitate is isolated by filtration, washed with cold diethyl ether, and dried under vacuum. Crystallization from ethyl acetate/cyclohexane mixtures removes residual isomers, achieving >99% purity.
Optimization and Purification Strategies
Isomer Control
Positional isomerism during alkylation is mitigated through iterative crystallization. For example, recrystallization from ethyl acetate/cyclohexane (1:3) reduces the undesired 2-methyl-5-phenyl isomer from 19.4% to <1%.
Reaction Monitoring
Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and UV detection ensures reaction completeness. High-performance liquid chromatography (HPLC) with C18 columns quantifies isomer ratios.
Yield Enhancement
Using DMF as a catalyst during chlorination improves reaction rates and yields (70–75%) compared to uncatalyzed conditions. Piperazine displacements benefit from microwave-assisted heating, reducing reaction times to 2–4 hours without compromising yields.
Q & A
Q. Critical Parameters :
- Moisture-sensitive steps (e.g., SNAr) require inert atmospheres (N₂/Ar).
- Reaction monitoring via TLC or LC-MS ensures intermediate stability .
Advanced: How can researchers optimize reaction conditions to enhance the yield of triazolopyrimidine derivatives like this compound?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for SNAr reactions, minimizing side products like dehalogenated byproducts .
- Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection (e.g., ethanol vs. DMF) .
- Catalyst Screening : Pd-based catalysts (e.g., Pd/C or Pd(OAc)₂) for coupling reactions; copper iodide (CuI) for azide-alkyne cycloadditions in related analogs .
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress, enabling rapid adjustments .
Example : For piperazine substitution, increasing DMF polarity improved nucleophilicity, raising yields from 65% to 82% in similar compounds .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; piperazine CH₂ groups at δ 2.5–3.5 ppm). Aromatic protons in the triazolopyrimidine core appear downfield (δ 8.0–9.0 ppm) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%). Use C18 columns with acetonitrile/water gradients (0.1% formic acid) .
- FTIR : Detect functional groups (e.g., C=N stretch ~1600 cm⁻¹; piperazine N-H bend ~1550 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
Validation : Compare spectral data with structurally related triazolopyrimidines (e.g., analogs in ).
Advanced: What strategies are employed to analyze the binding affinity and selectivity of this compound towards biological targets?
Methodological Answer:
- In Vitro Assays :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to targets like kinases or GPCRs. Immobilize the target protein on a sensor chip and monitor compound binding at varying concentrations (1 nM–10 µM) .
- Fluorescence Polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled ATP for kinase inhibition studies) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Prioritize piperazine and methoxyphenyl interactions with hydrophobic pockets .
- Selectivity Profiling : Screen against panels of related targets (e.g., kinase families) to identify off-target effects. Use IC₅₀ ratios to quantify selectivity .
Case Study : A triazolopyrimidine analog showed 10-fold selectivity for PDE5 over PDE6 due to methoxyphenyl steric effects .
Basic: How does the presence of the methoxyphenyl and piperazine groups influence the compound's physicochemical properties?
Methodological Answer:
- Methoxyphenyl Group :
- Enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability .
- Electron-donating methoxy group stabilizes aromatic π-stacking in target binding .
- Piperazine Group :
- Increases solubility via protonation at physiological pH (pKa ~9.5 for secondary amines) .
- Facilitates hydrogen bonding with aspartate/glutamate residues in targets .
Q. Experimental Validation :
- LogP measured via shake-flask method (octanol/water): ~2.8 .
- Solubility in PBS (pH 7.4): >50 µg/mL due to piperazine hydrochloride salt .
Advanced: What computational approaches are used to predict the pharmacokinetic profile of triazolopyrimidine derivatives?
Methodological Answer:
- QSAR Modeling : Train models on ADME datasets (e.g., CYP450 inhibition, plasma protein binding) using descriptors like topological polar surface area (TPSA) and molecular weight .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration; methoxyphenyl groups reduce BBB permeability due to increased TPSA (>80 Ų) .
- PBPK Modeling : GastroPlus or Simcyp simulate absorption/distribution. Parameterize with experimental logD (1.5–2.5) and fu (plasma unbound fraction ~5%) .
Validation : Compare predicted vs. experimental clearance rates in hepatocyte assays (e.g., human liver microsomes) .
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